molecular formula C12H11N7 B043438 2-Azido-3,7,8-trimetil-3H-imidazo[4,5-f]quinoxalina CAS No. 210100-59-7

2-Azido-3,7,8-trimetil-3H-imidazo[4,5-f]quinoxalina

Número de catálogo: B043438
Número CAS: 210100-59-7
Peso molecular: 253.26 g/mol
Clave InChI: IJDGZXLRDRKKGV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is a heterocyclic compound known for its unique structure and properties. It is characterized by the presence of an azido group (-N3) attached to a quinoxaline ring system, which is further substituted with three methyl groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline typically involves the following steps:

Industrial Production Methods

Industrial production of 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Actividad Biológica

2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula : C12H11N7
  • Molecular Weight : 253.26 g/mol
  • CAS Number : 210100-59-7

The biological activity of 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline can be attributed to several mechanisms:

  • Cytotoxicity : Studies have indicated that quinoxaline derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanisms include:
    • Inhibition of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) and phosphatidylinositol-3-kinase (PI3K) pathways.
    • Disruption of tubulin polymerization and interference with topoisomerase II activity .
  • Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains:
    • Effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE), with minimum inhibitory concentrations (MICs) reported between 0.25 to 1 mg/L for certain derivatives .
    • Demonstrated potent antibacterial activity compared to standard antibiotics like vancomycin and teicoplanin .

Case Studies

  • Anticancer Activity :
    • A study highlighted the synthesis of quinoxaline derivatives which revealed significant cytotoxicity against colorectal cancer cells. The most active compounds inhibited cell proliferation through apoptosis induction and cell cycle arrest at the G1 phase .
    • The structure-activity relationship (SAR) analysis indicated that specific substitutions on the quinoxaline scaffold enhanced anticancer potency.
  • Antibacterial Efficacy :
    • In vitro assessments showed that 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline derivatives had high efficacy against resistant bacterial strains. Compounds exhibited MIC values significantly lower than those of conventional antibiotics, suggesting a potential for development into new antimicrobial agents .
    • The compounds were also effective in preventing biofilm formation by S. aureus and E. faecalis, which is crucial for treating persistent infections .

Data Tables

Activity TypeTarget OrganismMIC (mg/L)Reference
AnticancerColorectal cancer cell linesVaries
AntibacterialMRSA0.98
AntibacterialVRE0.25

Propiedades

IUPAC Name

2-azido-3,7,8-trimethylimidazo[4,5-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(17-18-13)19(9)3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDGZXLRDRKKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N=[N+]=[N-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402366
Record name 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210100-59-7
Record name 2-Azido-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.